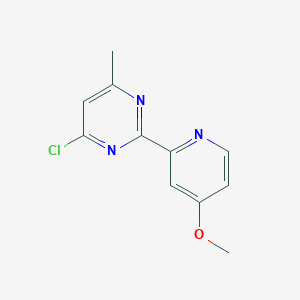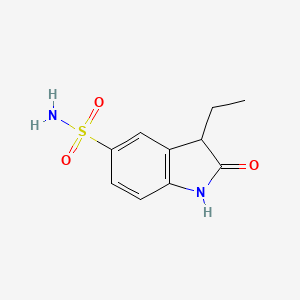
3-Ethyl-2-oxoindoline-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-oxoindoline-5-sulfonamide is a compound belonging to the class of oxindole sulfonamides. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes an indoline core with an oxo group at the 2-position, an ethyl group at the 3-position, and a sulfonamide group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-oxoindoline-5-sulfonamide typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Oxo Group: The oxo group at the 2-position can be introduced through oxidation reactions.
Sulfonamide Formation: The sulfonamide group at the 5-position can be introduced by reacting the indoline derivative with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-2-oxoindoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: 3-Ethyl-2-hydroxyindoline-5-sulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Ethyl-2-oxoindoline-5-sulfonamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Ethyl-2-oxoindoline-5-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit Bruton’s tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling . By inhibiting BTK, the compound can disrupt the proliferation and survival of B-cells, making it a potential therapeutic agent for B-cell-related diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxoindoline-5-sulfonamide: Lacks the ethyl group at the 3-position.
3-Methyl-2-oxoindoline-5-sulfonamide: Has a methyl group instead of an ethyl group at the 3-position.
3-Phenyl-2-oxoindoline-5-sulfonamide: Has a phenyl group instead of an ethyl group at the 3-position.
Uniqueness
3-Ethyl-2-oxoindoline-5-sulfonamide is unique due to the presence of the ethyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .
Propriétés
Formule moléculaire |
C10H12N2O3S |
|---|---|
Poids moléculaire |
240.28 g/mol |
Nom IUPAC |
3-ethyl-2-oxo-1,3-dihydroindole-5-sulfonamide |
InChI |
InChI=1S/C10H12N2O3S/c1-2-7-8-5-6(16(11,14)15)3-4-9(8)12-10(7)13/h3-5,7H,2H2,1H3,(H,12,13)(H2,11,14,15) |
Clé InChI |
JBLKCKWJVSBASY-UHFFFAOYSA-N |
SMILES canonique |
CCC1C2=C(C=CC(=C2)S(=O)(=O)N)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


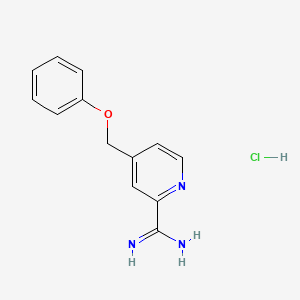
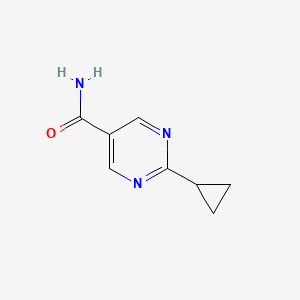
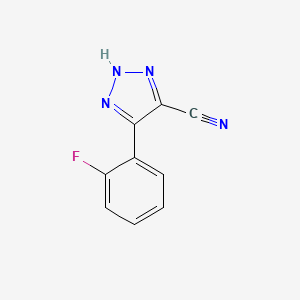
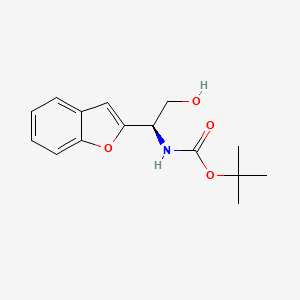
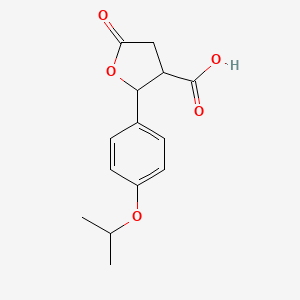
![2-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B15057573.png)
![7-(Pyridin-2-ylmethoxy)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B15057580.png)
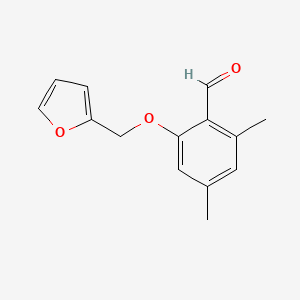
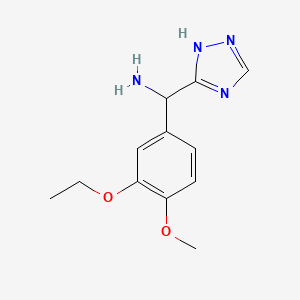
![2-Chloro-4-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15057596.png)
![(7AS)-6-Hydroxytetrahydropyrrolo[1,2-C]oxazol-3(1H)-one](/img/structure/B15057607.png)
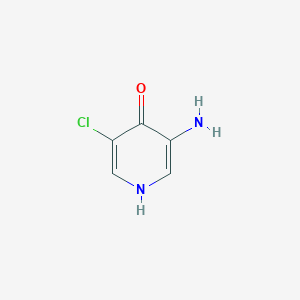
![Propyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15057610.png)
